molecular formula C10H13NO3 B14259529 2-methylpropyl Pyridin-2-yl Carbonate CAS No. 347367-41-3

2-methylpropyl Pyridin-2-yl Carbonate

Cat. No.: B14259529
CAS No.: 347367-41-3
M. Wt: 195.21 g/mol
InChI Key: COMGEEFWHYWQSO-UHFFFAOYSA-N
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Description

2-methylpropyl Pyridin-2-yl Carbonate is an organic compound that features a pyridine ring substituted with a carbonate group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl Pyridin-2-yl Carbonate typically involves the reaction of pyridin-2-yl methanol with 2-methylpropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the carbonate ester linkage. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods

For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl Pyridin-2-yl Carbonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridin-2-yl carbonic acid derivatives.

    Reduction: Reduction reactions can convert the carbonate group to an alcohol.

    Substitution: The carbonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to neutralize the by-products.

Major Products Formed

    Oxidation: Pyridin-2-yl carbonic acid derivatives.

    Reduction: Pyridin-2-yl methanol derivatives.

    Substitution: Various pyridin-2-yl carbonate derivatives depending on the nucleophile used.

Scientific Research Applications

2-methylpropyl Pyridin-2-yl Carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbonate esters.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methylpropyl Pyridin-2-yl Carbonate involves the interaction of the carbonate group with various molecular targets. The compound can undergo hydrolysis to release pyridin-2-yl methanol and carbon dioxide. This hydrolysis reaction is catalyzed by esterases and other enzymes, which facilitate the breakdown of the carbonate ester linkage.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl Methanol: A simpler compound with similar reactivity but lacking the carbonate group.

    2-methylpropyl Carbonate: Lacks the pyridine ring but shares the carbonate ester functionality.

    Pyridin-2-yl Carbonic Acid: An oxidized form of the compound with different reactivity.

Uniqueness

2-methylpropyl Pyridin-2-yl Carbonate is unique due to the presence of both the pyridine ring and the carbonate ester group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

347367-41-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methylpropyl pyridin-2-yl carbonate

InChI

InChI=1S/C10H13NO3/c1-8(2)7-13-10(12)14-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3

InChI Key

COMGEEFWHYWQSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)OC1=CC=CC=N1

Origin of Product

United States

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